molecular formula C11H13BrN2O2 B8788993 (2-Amino-5-bromophenyl)(morpholino)methanone

(2-Amino-5-bromophenyl)(morpholino)methanone

Cat. No.: B8788993
M. Wt: 285.14 g/mol
InChI Key: AHBMTGWOWMPZKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Amino-5-bromophenyl)(morpholino)methanone is an organic compound with a unique structure that combines an amino group, a bromine atom, and a morpholine ring attached to a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-5-bromophenyl)(morpholino)methanone typically involves the reaction of 2-amino-5-bromobenzoyl chloride with morpholine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to higher purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Amino-5-bromophenyl)(morpholino)methanone undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The bromine atom can be reduced to form the corresponding phenyl derivative.

    Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Phenyl derivatives without the bromine atom.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(2-Amino-5-bromophenyl)(morpholino)methanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2-Amino-5-bromophenyl)(morpholino)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the bromine atom may participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2-Amino-5-bromophenyl)methanol
  • (2-Amino-5-bromo-phenyl)-phenyl-methanone
  • 2-Amino-5-bromo-2’-fluorobenzophenone

Uniqueness

(2-Amino-5-bromophenyl)(morpholino)methanone is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. The combination of the amino group, bromine atom, and morpholine ring makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C11H13BrN2O2

Molecular Weight

285.14 g/mol

IUPAC Name

(2-amino-5-bromophenyl)-morpholin-4-ylmethanone

InChI

InChI=1S/C11H13BrN2O2/c12-8-1-2-10(13)9(7-8)11(15)14-3-5-16-6-4-14/h1-2,7H,3-6,13H2

InChI Key

AHBMTGWOWMPZKV-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C2=C(C=CC(=C2)Br)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Into an 8 mL screw cap vial were added 5-bromoisatoic anhydride (0.200 g, 0.826 mmol), anhydrous THF (5 mL), and morpholine (101 mg, 1.16 mmol). The vial was sealed and placed in a heat block at 60° C. for 1.5 h after which it was concentrated under vacuum. The crude product was triturated with Et2O/hexanes to afford 111 mg (94%) of (2-Amino-5-bromo-phenyl)-morpholin-4-yl-methanone as a tan solid. m/z 285/287 [MH+].
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
101 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

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